Oligopeptide-6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

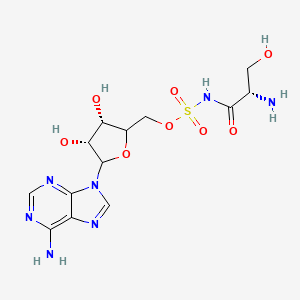

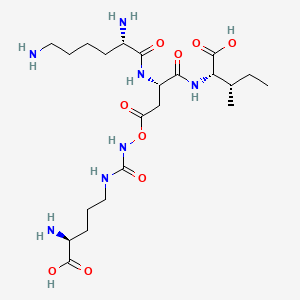

Oligopeptide-6 is a biomimetic synthetic peptide that mimics a part of the sequence of Laminin-5, a key molecule involved in cellular adhesion. It interacts with integrins and receptors on skin cell surfaces, promoting their adhesion and migration. This compound is widely used in high-end anti-aging applications due to its ability to enhance the synthesis of extracellular matrix proteins and boost regenerative processes, resulting in smoother, healthier, and rejuvenated skin .

Vorbereitungsmethoden

Oligopeptide-6 can be prepared by chemical synthesis, including both solid-phase and liquid-phase synthesis methods. In solid-phase synthesis, amino acids are added one by one using a solid-phase carrier, and the target oligopeptide is obtained through steps such as deprotection . Additionally, a practical approach for oligopeptide synthesis involves synergistic photoredox, cobaloxime, and organophosphorus triple catalysis. This method is compatible with all proteinogenic amino acids and allows for the assembly of a wide range of oligopeptides, including pharmaceutically relevant targets .

Analyse Chemischer Reaktionen

Oligopeptide-6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include single-electron oxidation of phosphine for the catalytic formation of acyloxyphosphonium ions in the presence of a substoichiometric amount of triphenylphosphine (PPh3) when tetramethyldisiloxane (TMDS) is employed as a terminal reductant . The major products formed from these reactions are the desired oligopeptides, which can be further utilized in various applications.

Wissenschaftliche Forschungsanwendungen

Oligopeptide-6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In biomedical sensing applications, oligopeptides are used for the sensitive and specific detection of biomarkers, such as alpha-fetoprotein (AFP), carcinoembryonic antigen (CEA), and prostate-specific antigen (PSA). These oligopeptides serve as molecular receptors due to their ability to recognize and bind to target molecules . In the cosmetic industry, this compound is used as a repair and regeneration booster in anti-aging products, promoting cellular adhesion and enhancing the synthesis of extracellular matrix proteins .

Wirkmechanismus

Oligopeptide-6 exerts its effects by interacting with integrins and receptors on skin cell surfaces, promoting their adhesion and migration. It boosts the production of Laminin-5, a key molecule involved in cellular adhesion, and enhances the synthesis of extracellular matrix proteins. This results in improved cellular adhesion, recovery of dermal-epidermal junction integrity, and overall skin rejuvenation . The molecular targets and pathways involved include integrins and extracellular matrix proteins, which play crucial roles in cellular adhesion and tissue regeneration.

Vergleich Mit ähnlichen Verbindungen

Oligopeptide-6 is unique in its ability to mimic the action of Laminin-5 and promote cellular adhesion and migration. Similar compounds include Hexapeptide-3, which also interacts with integrins and receptors on skin cell surfaces to promote cellular adhesion . Other oligopeptides, such as those derived from rice protein hydrolysates, have been proposed as superior candidates for improving absorption and bioavailability in various applications . this compound stands out due to its specific sequence and ability to enhance the synthesis of extracellular matrix proteins, making it a valuable component in anti-aging and regenerative products.

Eigenschaften

Molekularformel |

C85H143N29O21 |

|---|---|

Molekulargewicht |

1907.2 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoic acid |

InChI |

InChI=1S/C85H143N29O21/c1-10-45(6)64(78(131)103-54(30-21-35-99-84(93)94)71(124)107-56(37-43(2)3)72(125)102-53(29-20-34-98-83(91)92)70(123)109-58(39-49-23-13-11-14-24-49)74(127)108-57(38-44(4)5)73(126)105-55(81(134)135)31-22-36-100-85(95)96)112-77(130)60(41-62(88)117)111-80(133)65(47(8)115)113-67(120)46(7)101-69(122)52(28-17-18-32-86)104-79(132)66(48(9)116)114-76(129)59(40-50-25-15-12-16-26-50)110-75(128)61(42-63(118)119)106-68(121)51(87)27-19-33-97-82(89)90/h11-16,23-26,43-48,51-61,64-66,115-116H,10,17-22,27-42,86-87H2,1-9H3,(H2,88,117)(H,101,122)(H,102,125)(H,103,131)(H,104,132)(H,105,126)(H,106,121)(H,107,124)(H,108,127)(H,109,123)(H,110,128)(H,111,133)(H,112,130)(H,113,120)(H,114,129)(H,118,119)(H,134,135)(H4,89,90,97)(H4,91,92,98)(H4,93,94,99)(H4,95,96,100)/t45-,46-,47+,48+,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,64-,65-,66-/m0/s1 |

InChI-Schlüssel |

HQBMLYIEXUUJBR-ZXWXRNSZSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-[(2,4-dichlorophenyl)methyl]-2-oxospiro[1H-indole-3,4'-piperidine]-5-carboxylic acid](/img/structure/B12380699.png)